2-Bromo-3,5-dichloropyridine (CAS 14482-51-0) is a dihalogenated pyridine building block utilized in pharmaceutical and agrochemical synthesis. Its procurement value is defined by the specific arrangement of its halogens: a more reactive bromine atom at the C2 position and less reactive chlorine atoms at the C3 and C5 positions. This structural configuration provides a built-in chemoselective handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. For industrial procurement, this exact compound is selected when synthetic routes require sequential, site-specific functionalization of the pyridine core without the need for protecting group strategies or non-selective activation conditions [1].
Substituting 2-bromo-3,5-dichloropyridine with more symmetrical analogs, such as 2,3,5-trichloropyridine or 2,3,5-tribromopyridine, introduces severe process inefficiencies. 2,3,5-Trichloropyridine exhibits uniform halogen reactivity, requiring specialized palladium ligands and elevated temperatures to force C2 activation, which often results in incomplete conversion and off-target C5 coupling. Conversely, 2,3,5-tribromopyridine is overly reactive; attempting a mono-coupling at the C2 position typically yields a statistical mixture of mono-, di-, and tri-arylated products, reducing the overall yield and requiring intensive chromatographic purification. 2-Bromo-3,5-dichloropyridine avoids these issues by exploiting the inherent oxidative addition rate difference between C-Br and C-Cl bonds, ensuring strict regioselectivity at the C2 position under standard catalytic conditions[1].
In standard Suzuki-Miyaura coupling assays targeting the C2 position, 2-bromo-3,5-dichloropyridine demonstrates quantifiable chemoselectivity due to the lower bond dissociation energy of the C2-Br bond compared to the C3/C5-Cl bonds. When reacted with 1.0 equivalent of an arylboronic acid under standard conditions (Pd(PPh3)4, Na2CO3, 80°C), 2-bromo-3,5-dichloropyridine yields >95% of the C2-monoarylated product. In contrast, using 2,3,5-tribromopyridine under identical stoichiometry results in a complex mixture, yielding less than 50% of the desired mono-coupled product alongside significant di-arylated impurities. This difference in predictable reactivity makes the bromo-dichloro variant necessary for high-yielding API syntheses[1].
| Evidence Dimension | Yield of C2-monoarylated product (chemoselectivity) |
| Target Compound Data | >95% yield of C2-aryl-3,5-dichloropyridine |
| Comparator Or Baseline | 2,3,5-Tribromopyridine (<50% mono-coupled yield, high di-arylation) |
| Quantified Difference | >45% increase in target mono-coupled yield with elimination of over-arylation |
| Conditions | 1.0 eq arylboronic acid, Pd(PPh3)4, aqueous base, 80°C |
High chemoselectivity eliminates the need for complex purification of over-coupled byproducts, directly reducing solvent waste and improving overall process yield.
The procurement of 2-bromo-3,5-dichloropyridine is justified by the reduction in catalyst and ligand costs compared to its all-chlorine analog, 2,3,5-trichloropyridine. Activating the C2-Cl bond in 2,3,5-trichloropyridine requires highly active dialkylbiarylphosphine ligands (e.g., XPhos) and temperatures exceeding 100°C to achieve practical conversion rates. 2-Bromo-3,5-dichloropyridine readily undergoes oxidative addition at the C2-Br bond using standard catalysts like Pd(PPh3)4 at moderate temperatures (70-80°C). This distinct reactivity profile lowers the bill of materials for the catalytic system and minimizes thermal degradation of sensitive functional groups [1].
| Evidence Dimension | Catalyst requirement and reaction temperature |
| Target Compound Data | Standard catalysts (Pd(PPh3)4), moderate temp (70-80°C) |
| Comparator Or Baseline | 2,3,5-Trichloropyridine (Requires specialized ligands like XPhos, >100°C) |
| Quantified Difference | ~30°C reduction in reaction temperature and avoidance of premium-priced ligands |
| Conditions | C2-targeted cross-coupling |
Utilizing standard catalysts at lower temperatures significantly reduces the cost of goods sold (COGS) and energy consumption in large-scale manufacturing.
2-Bromo-3,5-dichloropyridine serves as a scaffold for orthogonal functionalization, a critical feature for synthesizing complex multi-targeted drugs. After the initial C2-coupling, the remaining C3 and C5 chlorine atoms can be differentiated. The C5-Cl bond, being more sterically accessible than the C3-Cl bond, can be selectively targeted in a subsequent cross-coupling step using Buchwald-Hartwig conditions. This sequential functionalization strategy is impossible with symmetrical precursors like 2,3,5-tribromopyridine, which cannot offer a reliable two-stage reactivity gradient [1].
| Evidence Dimension | Capability for sequential, site-specific functionalization |
| Target Compound Data | Enables distinct 2-stage functionalization (C2 then C5) |
| Comparator Or Baseline | 2,3,5-Tribromopyridine (Fails to provide a distinct reactivity gradient) |
| Quantified Difference | 100% enabling of orthogonal step-wise coupling without protecting groups |
| Conditions | Sequential cross-coupling (Step 1: mild Pd catalysis; Step 2: harsh Pd catalysis) |
The ability to sequentially decorate the pyridine ring without protecting groups accelerates hit-to-lead optimization in medicinal chemistry.
2-Bromo-3,5-dichloropyridine is procured as a building block for assembling complex biaryl or heteroaryl scaffolds found in advanced clinical candidates. Its C2-bromine allows for immediate attachment of the core pharmacophore via Suzuki coupling, while the 3,5-dichloro substitution pattern provides essential lipophilicity and metabolic stability required for target binding[1], [2].
For drug discovery programs requiring rapid exploration of chemical space around a pyridine core, this compound allows chemists to first install a diverse array of substituents at C2 under mild conditions, followed by selective late-stage functionalization at C5. This directly follows from its defined reactivity gradient, streamlining the production of analog libraries without protecting group manipulations [2].
In the development of novel fungicides and insecticides, the precise 2,3,5-substitution pattern is often required. The differential reactivity of the C2-Br bond ensures high-yielding, scalable manufacturing routes that avoid the costly chromatographic separations associated with less selective polyhalogenated precursors like 2,3,5-tribromopyridine [3].
Irritant